molecular formula C20H12N2O2 B12902099 Dibenzo[a,h]phenazine-1,8-diol CAS No. 26846-41-3

Dibenzo[a,h]phenazine-1,8-diol

Cat. No.: B12902099
CAS No.: 26846-41-3
M. Wt: 312.3 g/mol
InChI Key: RPRGEWDOVJZDPE-UHFFFAOYSA-N
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Description

Dibenzo[a,h]phenazine-1,8-diol (CAS#: 26846-41-3) is a polycyclic aromatic compound with the following chemical formula:

C20H12N2O2\text{C}_{20}\text{H}_{12}\text{N}_{2}\text{O}_{2}C20​H12​N2​O2​

. It consists of two benzene rings fused together, along with a central phenazine ring containing two hydroxyl groups at positions 1 and 8 .

Preparation Methods

Synthetic Routes:

  • Dibenzo[a,h]phenazine-1,8-diol can be synthesized through various methods, including cyclization reactions of suitable precursors.
  • One common approach involves the oxidative cyclization of 1,2-dihydroxybenzene derivatives under specific conditions.
  • Another method utilizes the condensation of 1,2-diaminobenzene with 1,2-dihydroxybenzene.
  • Detailed reaction mechanisms and conditions are available in the literature.

Industrial Production:

  • While this compound is not widely produced industrially, its synthesis can be scaled up using the aforementioned methods.
  • Industrial production typically involves optimizing reaction conditions, yield, and purity.

Chemical Reactions Analysis

Dibenzo[a,h]phenazine-1,8-diol undergoes several chemical reactions:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction of the quinone moiety yields the diol form.

    Substitution: Substituents can be introduced at various positions on the benzene rings.

    Common Reagents: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

    Major Products: Quinones, diols, and substituted derivatives.

Scientific Research Applications

Dibenzo[a,h]phenazine-1,8-diol finds applications in:

    Chemistry: As a building block for designing novel organic materials.

    Biology: Investigating its interactions with biomolecules and potential biological activities.

    Medicine: Studying its pharmacological properties and potential therapeutic applications.

    Industry: Developing functional materials (e.g., dyes, semiconductors).

Mechanism of Action

  • The exact mechanism of action remains an active area of research.
  • It may interact with cellular targets, affecting signaling pathways or enzyme activity.
  • Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

  • Dibenzo[a,h]phenazine-1,8-diol’s uniqueness lies in its fused aromatic ring system.
  • Similar compounds include phenazines, phenanthrenes, and other polycyclic aromatic hydrocarbons.

Biological Activity

Dibenzo[a,h]phenazine-1,8-diol (DBPHZ) is a phenazine derivative that has garnered attention due to its diverse biological activities. Phenazines, as a class, are known for their pharmacological potential, including antibacterial, antifungal, and antitumor properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a fused ring system characteristic of phenazines. Its structure can be represented as follows:

C14H10N2O2\text{C}_{14}\text{H}_{10}\text{N}_2\text{O}_2

This compound exhibits unique electronic properties due to its conjugated system, which plays a crucial role in its biological activity.

1. Antimicrobial Properties

DBPHZ has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that phenazine derivatives can inhibit the growth of bacteria and fungi by disrupting cellular processes.

  • Mechanism of Action : The antimicrobial effect is primarily attributed to the generation of reactive oxygen species (ROS), which damage cellular components such as DNA and membranes.
  • Case Study : A study published in the Journal of Chemical Sciences highlighted that phenazine derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL .

2. Antitumor Activity

Research indicates that this compound possesses antitumor properties.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways involved in cell survival.
  • Study Findings : A report in Nature Communications demonstrated that DBPHZ inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .

3. Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties.

  • Mechanism of Action : It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to reduced inflammation.
  • Research Evidence : In vitro studies have shown that DBPHZ significantly decreased the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated with lipopolysaccharide (LPS) .

Synthesis Approaches

The synthesis of this compound can be achieved through various methods:

Synthesis MethodDescriptionReference
One-pot synthesisUtilizes 2-naphthols with 1,2-diamines
Green synthesis techniquesEmploys environmentally friendly methods

These approaches not only enhance yield but also reduce environmental impact.

Properties

CAS No.

26846-41-3

Molecular Formula

C20H12N2O2

Molecular Weight

312.3 g/mol

IUPAC Name

16-hydroxy-2,13-diazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3,6,8,10,12,15(20),16,18,21-decaen-5-one

InChI

InChI=1S/C20H12N2O2/c23-15-5-1-3-11-7-9-13-19(17(11)15)21-14-10-8-12-4-2-6-16(24)18(12)20(14)22-13/h1-10,21,24H

InChI Key

RPRGEWDOVJZDPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C3=C(C=C2)NC4=C5C(=CC=CC5=O)C=CC4=N3

Origin of Product

United States

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